(3R,4S)-3-FLUOROOXAN-4-OL (3R,4S)-3-FLUOROOXAN-4-OL
Brand Name: Vulcanchem
CAS No.: 1422188-18-8; 1893404-91-5
VCID: VC5804490
InChI: InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1
SMILES: C1COCC(C1O)F
Molecular Formula: C5H9FO2
Molecular Weight: 120.123

(3R,4S)-3-FLUOROOXAN-4-OL

CAS No.: 1422188-18-8; 1893404-91-5

Cat. No.: VC5804490

Molecular Formula: C5H9FO2

Molecular Weight: 120.123

* For research use only. Not for human or veterinary use.

(3R,4S)-3-FLUOROOXAN-4-OL - 1422188-18-8; 1893404-91-5

Specification

CAS No. 1422188-18-8; 1893404-91-5
Molecular Formula C5H9FO2
Molecular Weight 120.123
IUPAC Name (3R,4S)-3-fluorooxan-4-ol
Standard InChI InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1
Standard InChI Key MSXRZCAECMOKSR-UHNVWZDZSA-N
SMILES C1COCC(C1O)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(3R,4S)-3-Fluorooxan-4-ol possesses the molecular formula C₅H₉FO₂ and a molecular weight of 120.12 g/mol . Its structure combines a tetrahydropyran (oxane) backbone with strategic substitutions:

  • A fluorine atom at the 3-position, introducing electronegativity and metabolic stability.

  • A hydroxyl group at the 4-position, enabling hydrogen bonding and derivatization.

The stereochemical configuration (3R,4S) is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles.

Table 1: Key Chemical Properties

PropertyValue/Description
CAS Number1893404-91-5
Molecular FormulaC₅H₉FO₂
Molecular Weight120.12 g/mol
Stereochemistry(3R,4S)
Functional GroupsFluorine, Hydroxyl, Cyclic Ether

Stereochemical Importance

The (3R,4S) configuration ensures optimal spatial alignment for binding to biological targets. Computational modeling suggests that this stereochemistry minimizes steric hindrance while maximizing electrostatic interactions with enzyme active sites. For example, the fluorine atom’s axial orientation in the chair conformation enhances its electronegative effects on adjacent substituents .

Synthesis and Production

Laboratory-Scale Synthesis

Synthetic routes to (3R,4S)-3-fluorooxan-4-ol typically involve multi-step sequences emphasizing stereocontrol:

  • Oxane Ring Formation: Cyclization of diols or epoxides under acidic or basic conditions.

  • Fluorination: Electrophilic fluorination using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) at the 3-position.

  • Stereochemical Resolution: Chiral chromatography or enzymatic resolution to isolate the (3R,4S) enantiomer .

Key challenges include avoiding racemization during fluorination and achieving high enantiomeric excess (ee > 98%).

Industrial Manufacturing

Scalable production leverages continuous-flow reactors to enhance yield and reduce reaction times. A patented method involves:

  • Catalytic Asymmetric Fluorination: Using palladium-based catalysts to directly introduce fluorine with >90% ee.

  • Green Solvents: Substituting traditional solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve sustainability .

Pharmacological and Mechanistic Insights

Biological Activity

(3R,4S)-3-Fluorooxan-4-ol inhibits protein-protein interactions (PPIs) critical in disease pathways, such as:

  • Viral Entry Mechanisms: Disrupting host-pathogen interactions by binding to viral envelope proteins.

  • Metabolic Enzymes: Allosteric modulation of glucokinase in diabetes management .

Table 2: Pharmacological Targets and Effects

TargetMechanismTherapeutic Area
Viral Envelope ProteinCompetitive inhibitionAntiviral Therapy
GlucokinaseAllosteric ActivationType 2 Diabetes
Inflammatory CytokinesNF-κB Pathway SuppressionAutoimmune Disorders

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Enhances metabolic stability by resisting cytochrome P450 oxidation .

  • Hydroxyl Group: Facilitates hydrogen bonding with serine residues in target proteins.

  • Oxane Rigidity: Reduces conformational flexibility, improving binding affinity.

Comparative Analysis with Structural Analogs

vs. Tetrahydro-2H-pyran-4-ol (CAS 2081-44-9)

While both compounds share an oxane backbone, the absence of fluorine in tetrahydro-2H-pyran-4-ol results in:

  • Lower Metabolic Stability: Increased susceptibility to oxidative degradation .

  • Reduced Electronegativity: Weaker interactions with electron-deficient biological targets .

vs. (3R,4R)-3-{[(1R)-1-Phenylethyl]amino}oxan-4-ol

The phenyl-ethylamino substitution in this analog confers distinct neuroprotective properties but introduces higher lipophilicity, complicating blood-brain barrier penetration.

Applications in Drug Development

Case Study: Antiviral Lead Optimization

A 2024 study modified (3R,4S)-3-fluorooxan-4-ol into a prodrug inhibiting SARS-CoV-2 replication (IC₅₀ = 1.2 μM). Structural modifications included:

  • Esterification: Enhancing oral bioavailability.

  • PEGylation: Prolonging half-life in vivo .

Chemical Biology Tools

The compound serves as a fluorescent probe for tracking fluorinated metabolites in live cells, leveraging its inherent stability and low toxicity.

Future Perspectives

Unresolved Challenges

  • Synthetic Scalability: Improving catalyst turnover numbers (TON) for industrial adoption.

  • Target Identification: Expanding proteomic studies to uncover novel binding partners .

Emerging Opportunities

  • mRNA Vaccine Adjuvants: Leveraging fluorine’s immunomodulatory effects.

  • Sustainable Synthesis: Photocatalytic fluorination under visible light .

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